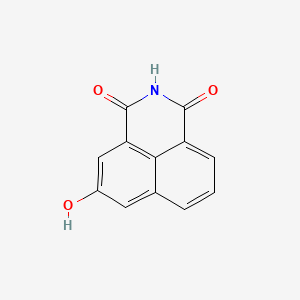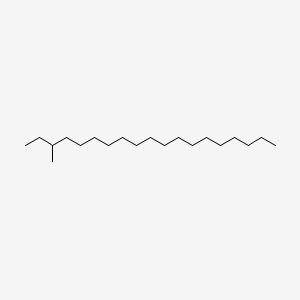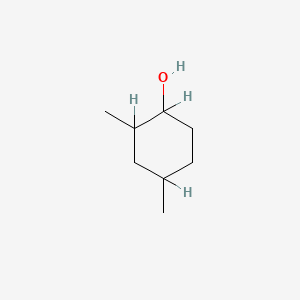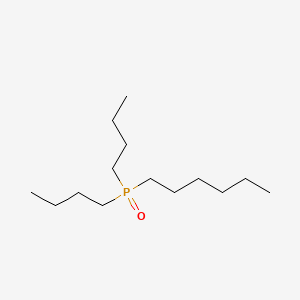
N-(4-Hydroxyphenyl)cinnamamide
Descripción general
Descripción
N-(4-Hydroxyphenyl)cinnamamide, also known as 4-HPCA or 4-HP, is a chemical compound with a wide range of applications in research and industry. It is a derivative of cinnamic acid, and is used in the synthesis of various compounds, including drugs, polymers, and dyes. 4-HP has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal activities. It is also used as a food preservative, and has been studied for its potential therapeutic use in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Synthesis of Cinnamamides
“N-(4-Hydroxyphenyl)cinnamamide” is used in the synthesis of cinnamamides . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . The reaction parameters and broad substrate range of the new method was studied . This work includes short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides, which include “N-(4-Hydroxyphenyl)cinnamamide”, have exhibited anti-inflammatory and/or analgesic activity . This makes it a potential candidate for the development of new anti-inflammatory agents .
Antioxidant Activity
Cinnamic acid, a component of “N-(4-Hydroxyphenyl)cinnamamide”, is known for its antioxidant activity . Therefore, it’s plausible that “N-(4-Hydroxyphenyl)cinnamamide” may also exhibit similar antioxidant properties .
Anticancer Potency
“N-(4-Hydroxyphenyl)cinnamamide” based compounds have been developed from cinnamic acids and have shown anticancer potency . For instance, N-benzyl-p-coumaramide, a derivative of “N-(4-Hydroxyphenyl)cinnamamide”, showed potential use as an anticancer agent with IC50 of 16.15 µg/mL .
Antimicrobial Activity
Cinnamic acid and its derivatives, including “N-(4-Hydroxyphenyl)cinnamamide”, have been evaluated for their antimicrobial properties . This suggests that “N-(4-Hydroxyphenyl)cinnamamide” could potentially be used in the development of new antimicrobial agents .
Spirocyclization
“N-(4-Hydroxyphenyl)cinnamamide” has been used as a model substrate for oxidative decarbonylative spirocyclization . This process results in the formation of alkylated 1-azaspirocyclohexadienone .
Mecanismo De Acción
Target of Action
N-(4-Hydroxyphenyl)cinnamamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been found to inhibit the growth of several human cancer cell lines .
Mode of Action
Fenretinide’s mode of action involves the accumulation of reactive oxygen species (ROS) in tumor cells, leading to cell death through apoptosis and/or necrosis . It also inhibits α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with α-glucosidase was found to be dependent on its structure, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity .
Biochemical Pathways
It’s known that retinoids, substances related to vitamin a, play a crucial role in cell growth, differentiation, and apoptosis . Therefore, it can be inferred that N-(4-Hydroxyphenyl)cinnamamide, being a retinoid derivative, may affect these pathways.
Pharmacokinetics
One study mentioned that synthesized cinnamamides showed acceptable physicochemical and pharmacokinetics characteristics with little toxicity , indicating their potential use as lead drug candidates.
Result of Action
The result of N-(4-Hydroxyphenyl)cinnamamide’s action is the induction of cell death in tumor cells through apoptosis and/or necrosis . It also shows α-glucosidase inhibitory activity, which could potentially be beneficial in the management of diabetes .
Action Environment
The environment can influence the action, efficacy, and stability of N-(4-Hydroxyphenyl)cinnamamide. For instance, the synthesis of cinnamamides can be influenced by factors such as temperature and the presence of certain reagents . .
Propiedades
IUPAC Name |
(E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRJZGPYPSPGLJ-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245131 | |
| Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)cinnamamide | |
CAS RN |
616227-76-0, 3579-85-9 | |
| Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616227-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Hydroxyphenyl)cinnamamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-hydroxyphenyl)cinnamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)




![1-Phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B1614853.png)

